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molecular formula C15H13N3O3 B8273646 2-(4-Methyl-pyridin-3-yl)-7-nitro-3,4-dihydro-2H-isoquinolin-1-one

2-(4-Methyl-pyridin-3-yl)-7-nitro-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B8273646
M. Wt: 283.28 g/mol
InChI Key: WMRURFCDRBAVSJ-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using analogous reaction conditions as described in Example 25, 2-(4-methyl-pyridin-3-yl)-7-nitro-3,4-dihydro-2H-isoquinolin-1-one (I-30a: 150 mg, 0.53 mmol) in methanol (100 mL) was reacted with 10% Pd/C (30 mg) to afford 110 mg of the product (82.02% yield).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mg
Type
catalyst
Reaction Step Three
Yield
82.02%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N:8]1[CH2:17][CH2:16][C:15]2[C:10](=[CH:11][C:12]([N+:18]([O-])=O)=[CH:13][CH:14]=2)[C:9]1=[O:21]>CO.[Pd]>[NH2:18][C:12]1[CH:11]=[C:10]2[C:15]([CH2:16][CH2:17][N:8]([C:3]3[CH:4]=[N:5][CH:6]=[CH:7][C:2]=3[CH3:1])[C:9]2=[O:21])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
CC1=C(C=NC=C1)N1C(C2=CC(=CC=C2CC1)[N+](=O)[O-])=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction conditions

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C2CCN(C(C2=C1)=O)C=1C=NC=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 82.02%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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